

An In-depth Technical Guide to 3-Acetylpyridine N-oxide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Acetylpyridine N-oxide

Cat. No.: B110431

[Get Quote](#)

CAS Number: 14188-94-4

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **3-Acetylpyridine N-oxide**, a key chemical intermediate. It consolidates available data on its physicochemical properties, synthesis, and known applications, with a focus on presenting quantitative data and experimental methodologies in a clear, structured format.

Executive Summary

3-Acetylpyridine N-oxide, also known as 1-(1-Oxido-3-pyridinyl)-ethanone, is a heterocyclic organic compound.[1] While extensive biological data on the N-oxide is limited, it is recognized primarily for its role as a crucial intermediate in the synthesis of pharmaceutical compounds, notably as a precursor to Nilotinib N-Oxide, a metabolite of the cancer therapeutic Nilotinib.[1] [2] The parent compound, 3-acetylpyridine, is a well-studied neurotoxin that acts as a metabolic antagonist to nicotinamide, leading to impaired energy metabolism. This guide distinguishes clearly between the data available for the N-oxide and its parent compound.

Physicochemical and Spectral Data

The following tables summarize the key quantitative properties of **3-Acetylpyridine N-oxide**.

Table 1: Physical and Chemical Properties

Property	Value	Source
CAS Number	14188-94-4	[1]
Molecular Formula	C ₇ H ₇ NO ₂	[1][3][4]
Molecular Weight	137.14 g/mol	[3][4]
Melting Point	144.0 to 148.0 °C	[1]
Boiling Point	347.3 °C at 760 mmHg	[1]
Density	1.13 g/cm ³	[1]
Flash Point	163.8 °C	[1]
Vapor Pressure	5.44E-05 mmHg at 25°C	[1]
Solubility	Chloroform, Methanol	[1]
Appearance	White to Light-Yellow Crystalline Solid	

Table 2: Spectral Data References

Data Type	Availability / Reference
¹³ C NMR	Data available from SpectraBase, referencing J. Org. Chem. 44, 307(1979).[5]
¹ H NMR	Referenced in supporting information for N-oxidation studies of pyridine derivatives.[6]
Purity (GC)	>98.0%

Synthesis and Experimental Protocols

While specific, detailed protocols for the industrial synthesis of **3-Acetylpyridine N-oxide** are proprietary, the synthesis generally follows established methods for the N-oxidation of pyridine derivatives.[7]

General Experimental Protocol: N-Oxidation of 3-Acetylpyridine

The conversion of a pyridine derivative to its corresponding N-oxide is a standard oxidation reaction. Several reagents and conditions can be employed.

Method 1: Oxidation with Peroxy Acids (e.g., m-CPBA)

This is a common and effective method for N-oxidation.^[7]

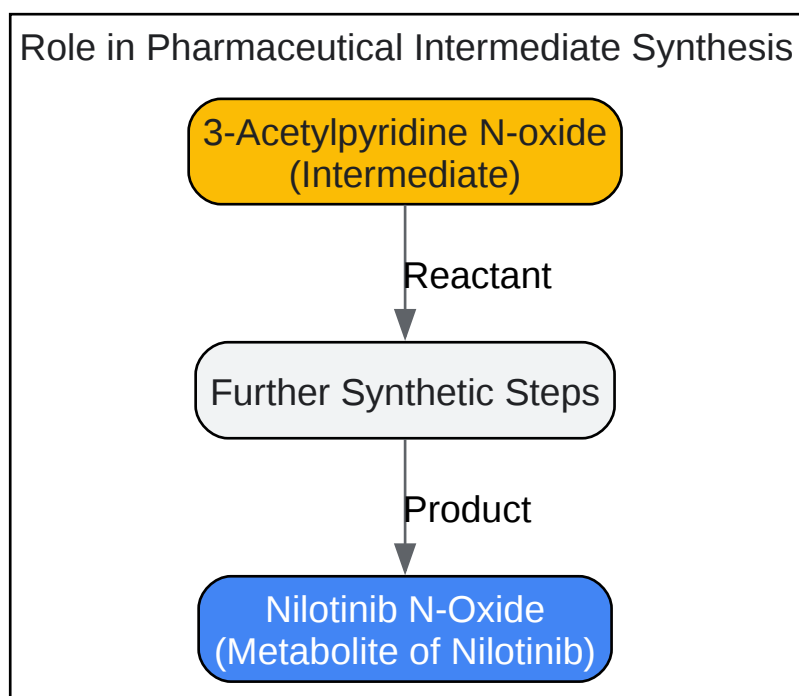
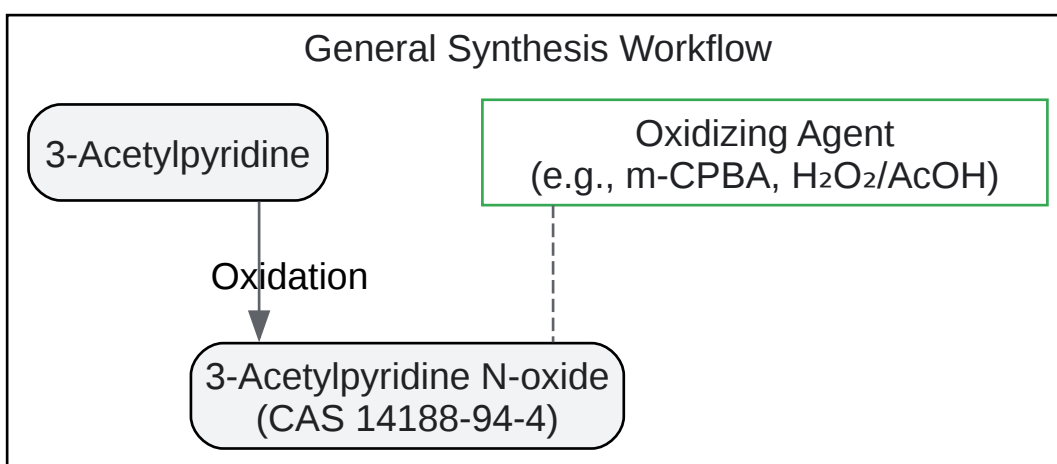
- **Dissolution:** Dissolve 3-acetylpyridine (1 equivalent) in a suitable chlorinated solvent, such as dichloromethane (CH_2Cl_2) or chloroform (CHCl_3).
- **Cooling:** Cool the solution in an ice bath to 0-5 °C.
- **Reagent Addition:** Add m-Chloroperoxybenzoic acid (m-CPBA) (1.1 to 1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
- **Reaction:** Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Workup:** Upon completion, wash the reaction mixture sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO_3) to remove excess m-CPBA and the resulting m-chlorobenzoic acid, followed by a wash with brine.
- **Isolation:** Dry the organic layer over an anhydrous salt (e.g., Na_2SO_4 or MgSO_4), filter, and concentrate the solvent under reduced pressure.
- **Purification:** The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure **3-Acetylpyridine N-oxide**.

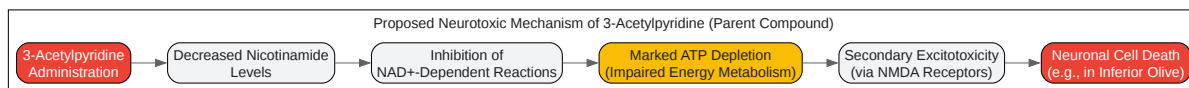
Method 2: Oxidation with Hydrogen Peroxide in Acetic Acid

This classic method uses readily available reagents.^[7]

- **Reaction Setup:** Place 3-acetylpyridine in glacial acetic acid.

- **Reagent Addition:** Add a 30% aqueous solution of hydrogen peroxide (H_2O_2) dropwise while stirring. The reaction is exothermic and may require cooling to maintain a controlled temperature.
- **Heating:** After the initial addition, heat the mixture (e.g., 70-80 °C) for several hours.
- **Monitoring & Workup:** Monitor the reaction by TLC. After completion, cool the mixture and carefully remove the excess peroxide and solvent, often under vacuum. The purification would follow standard procedures like recrystallization.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cas 14188-94-4,1-(1-Oxido-3-pyridinyl)-ethanone | lookchem [lookchem.com]
- 2. 1-(1-Oxido-3-pyridinyl)-ethanone CAS#: 14188-94-4 [amp.chemicalbook.com]
- 3. 14188-94-4[3-ACETILPYRIDINE N-OXIDE]- Acmec Biochemical [acmec.com.cn]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. rsc.org [rsc.org]
- 7. arkat-usa.org [arkat-usa.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Acetylpyridine N-oxide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b110431#3-acetylpyridine-n-oxide-cas-number-14188-94-4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com